molecular formula C17H27BFNO2 B7954319 tert-Butyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

tert-Butyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Cat. No.: B7954319
M. Wt: 307.2 g/mol
InChI Key: WKVQWIHIRADIGV-UHFFFAOYSA-N
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Description

Tert-Butyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine: is a chemical compound that features a tert-butyl group attached to a fluorophenyl ring, which in turn is connected to a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine typically involves multi-step organic reactions. One common approach is the Boronic Ester Formation followed by Amination :

  • Boronic Ester Formation: : The starting material, 2-fluorobenzaldehyde, undergoes a reaction with pinacolborane in the presence of a catalyst to form the boronic ester.

  • Amination: : The boronic ester is then reacted with tert-butylamine under suitable conditions to introduce the amine group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorophenyl ring can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : The compound can be reduced to remove the fluorine atom, resulting in a phenyl ring.

  • Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Fluorobenzoic acid or fluorobenzophenone.

  • Reduction: : Phenylamine or benzene derivatives.

  • Substitution: : Various boronic acid derivatives or aminated products.

Scientific Research Applications

Tert-Butyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

  • Medicine: : Potential use in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which tert-Butyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways.

Comparison with Similar Compounds

Tert-Butyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine: is unique due to its specific structural features. Similar compounds include:

  • Tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,2H-carboxylate

  • Tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

These compounds share the tert-butyl and boronic ester groups but differ in their aromatic rings and functional groups, leading to different reactivity and applications.

Properties

IUPAC Name

N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BFNO2/c1-15(2,3)20-11-12-13(9-8-10-14(12)19)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVQWIHIRADIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CNC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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